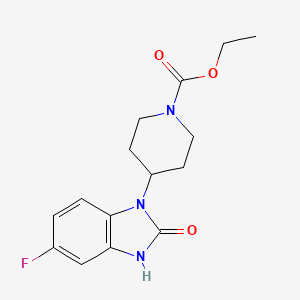









|
REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([N:6]1[CH2:11][CH2:10][CH:9]([NH:12][C:13]2[CH:18]=[CH:17][C:16]([F:19])=[CH:15][C:14]=2[NH2:20])[CH2:8][CH2:7]1)=[O:5])[CH3:2].C(N(CC)CC)C.[O:28]=[C:29](Cl)OC(Cl)(Cl)Cl>C(Cl)Cl>[CH2:1]([O:3][C:4]([N:6]1[CH2:7][CH2:8][CH:9]([N:12]2[C:13]3[CH:18]=[CH:17][C:16]([F:19])=[CH:15][C:14]=3[NH:20][C:29]2=[O:28])[CH2:10][CH2:11]1)=[O:5])[CH3:2]
|


|
Name
|
4-(2-amino-4-fluoro-phenylamino)-piperidine-1-carboxylic acid ethyl ester
|
|
Quantity
|
0.1 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(=O)N1CCC(CC1)NC1=C(C=C(C=C1)F)N
|
|
Name
|
|
|
Quantity
|
0.11 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
0.71 mg
|
|
Type
|
reactant
|
|
Smiles
|
O=C(OC(Cl)(Cl)Cl)Cl
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|


|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred for 18 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
then quenched with a saturated aqueous solution of sodium bicarbonate
|
|
Type
|
CUSTOM
|
|
Details
|
The organic phase was separated
|
|
Type
|
WASH
|
|
Details
|
washed with brine
|
|
Type
|
CUSTOM
|
|
Details
|
The organic phase was purified
|
|
Type
|
CUSTOM
|
|
Details
|
The filtrate was evaporated, in vacuo, to a residue
|
|
Type
|
CUSTOM
|
|
Details
|
The residue was triturated with hexanes/dichlormethane (95:5)
|
|
Type
|
FILTRATION
|
|
Details
|
the solid collected by filtration
|
|
Type
|
CUSTOM
|
|
Details
|
Vaccum drying
|


Reaction Time |
18 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(=O)N1CCC(CC1)N1C(NC2=C1C=CC(=C2)F)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 77.8 mg | |
| YIELD: PERCENTYIELD | 71% | |
| YIELD: CALCULATEDPERCENTYIELD | 70.3% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |